molecular formula C12H14FN3 B2419149 1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine CAS No. 957428-73-8

1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine

Cat. No.: B2419149
CAS No.: 957428-73-8
M. Wt: 219.263
InChI Key: JRTROBVFWOFOGT-UHFFFAOYSA-N
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Description

1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the pyrazole ring, along with a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound. For instance, 4-fluorophenylhydrazine can react with 3,5-dimethyl-1-pentyn-3-ol under acidic conditions to form the pyrazole ring.

    Introduction of the Methylamine Group: The methylamine group can be introduced through a nucleophilic substitution reaction. The pyrazole intermediate can be treated with formaldehyde and ammonium chloride to form the desired methylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of nitro or halogenated pyrazole derivatives.

Scientific Research Applications

1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3,5-dimethylpyrazole: Similar structure but lacks the methylamine group.

    4-Fluorophenylhydrazine: Precursor in the synthesis of the compound.

    3,5-Dimethyl-1-pentyn-3-ol: Another precursor used in the synthesis.

Uniqueness

1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine is unique due to the presence of both the fluorophenyl and methylamine groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-8-12(7-14)9(2)16(15-8)11-5-3-10(13)4-6-11/h3-6H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTROBVFWOFOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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